

An In-depth Technical Guide to 3-(tert-Butyl)-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-(tert-Butyl)-4-hydroxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological relevance of **3-(tert-Butyl)-4-hydroxybenzonitrile**.

Core Chemical Properties

3-(tert-Butyl)-4-hydroxybenzonitrile is a substituted aromatic nitrile. The presence of the nitrile and hydroxyl functional groups, along with the bulky tert-butyl group, imparts specific chemical characteristics to the molecule.

Table 1: Physicochemical Properties of **3-(tert-Butyl)-4-hydroxybenzonitrile**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO	[1][2]
Molecular Weight	175.23 g/mol	[1]
CAS Number	4910-04-7	[1][2]
IUPAC Name	3-tert-butyl-4-hydroxybenzonitrile	[1]
XLogP3	2.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	175.099714038 Da	[1][2]
Topological Polar Surface Area	44 Å ²	[1]
Heavy Atom Count	13	[1]

Note: Some properties for the related compound 3,5-Di-tert-butyl-4-hydroxybenzonitrile are available and may offer comparative insights. It has a melting point of 144°C and a boiling point of 311.2°C at 760 mmHg.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-(tert-Butyl)-4-hydroxybenzonitrile** are crucial for its application in research and development. While specific protocols for this exact molecule are not readily available in the provided search results, general methods for the synthesis of related hydroxybenzonitriles can be adapted.

2.1. General Synthesis of Hydroxybenzonitriles

A common method for the synthesis of p-hydroxybenzonitrile involves the reaction of a p-halophenol with a cyanide source, often in the presence of a catalyst.

- Example Protocol for p-hydroxybenzonitrile from p-chlorophenol:
 - A mixture of p-chlorophenol, cuprous cyanide, and a high-boiling solvent such as N-methylpyrrolidone is heated at reflux for several hours.[5]
 - The reaction mixture is then concentrated, and the residue is treated with hydrochloric acid.[5]
 - A solution of ferric chloride is added to the mixture, which is then heated.[5]
 - After cooling, the product is extracted with an organic solvent like ethyl ether.[5]
 - The organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.[5]

2.2. Conversion of Nitriles to N-tert-butyl Amides (Modified Ritter Reaction)

The nitrile group of **3-(tert-Butyl)-4-hydroxybenzonitrile** can be converted to an N-tert-butyl amide, which can be a valuable transformation in medicinal chemistry.

- General Procedure:
 - The nitrile is stirred in tert-butyl acetate.
 - A catalytic amount of sulfuric acid is added.
 - The reaction is maintained at a specific temperature (e.g., 42°C) for a few hours.[6]
 - The product is isolated by neutralizing the acid and filtering the resulting precipitate.[6]

This method has been shown to be effective for a variety of aromatic and aliphatic nitriles, with high yields reported.[6]

Spectroscopic Data

While specific spectroscopic data for **3-(tert-Butyl)-4-hydroxybenzonitrile** was not found in the search results, typical spectral characteristics can be inferred based on its structure.

- ^1H NMR: Expect signals corresponding to the tert-butyl protons, the aromatic protons, and the hydroxyl proton. The aromatic protons would likely show a coupling pattern indicative of a 1,2,4-trisubstituted benzene ring.
- ^{13}C NMR: Expect signals for the nitrile carbon, the carbons of the benzene ring (including those bearing the hydroxyl, tert-butyl, and nitrile groups), and the carbons of the tert-butyl group.
- IR Spectroscopy: Expect characteristic absorption bands for the O-H stretch of the phenol, the $\text{C}\equiv\text{N}$ stretch of the nitrile, and C-H stretches of the aromatic and tert-butyl groups.
- Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (175.23).

Biological Activity and Signaling Pathways

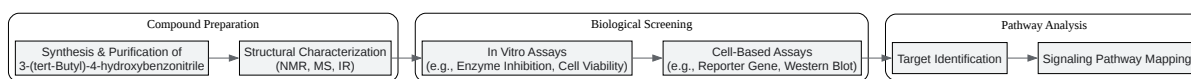
Currently, there is limited direct information available in the search results regarding the specific biological activities and signaling pathway interactions of **3-(tert-Butyl)-4-hydroxybenzonitrile**. However, the biological activities of structurally related compounds can provide valuable insights.

- Antioxidant and Anti-inflammatory Potential: The structurally similar compound 3,5-Di-tert-butyl-4-hydroxybenzonitrile is known to act as an antioxidant by donating a hydrogen atom to neutralize free radicals.[3] It has also been investigated as an inhibitor of enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.[3]
- Cell Transformation Activity: The related compound 3-tert-butyl-4-hydroxyanisole (BHA) has been shown to have promoting activity in BALB/3T3 cell transformation when used in combination with an initiator like 3-methylcholanthrene.[7]
- Antimicrobial and Other Activities of Analogs: The analog 2,4-Di-tert-butylphenol exhibits a broad range of biological activities, including anti-coxsackievirus, anti-herpes virus, and antifungal properties.[8]

Given the lack of specific data on the signaling pathways affected by **3-(tert-Butyl)-4-hydroxybenzonitrile**, a diagram illustrating a potential experimental workflow for its investigation is provided below.

Visualizations

Experimental Workflow for Investigating Biological Activity

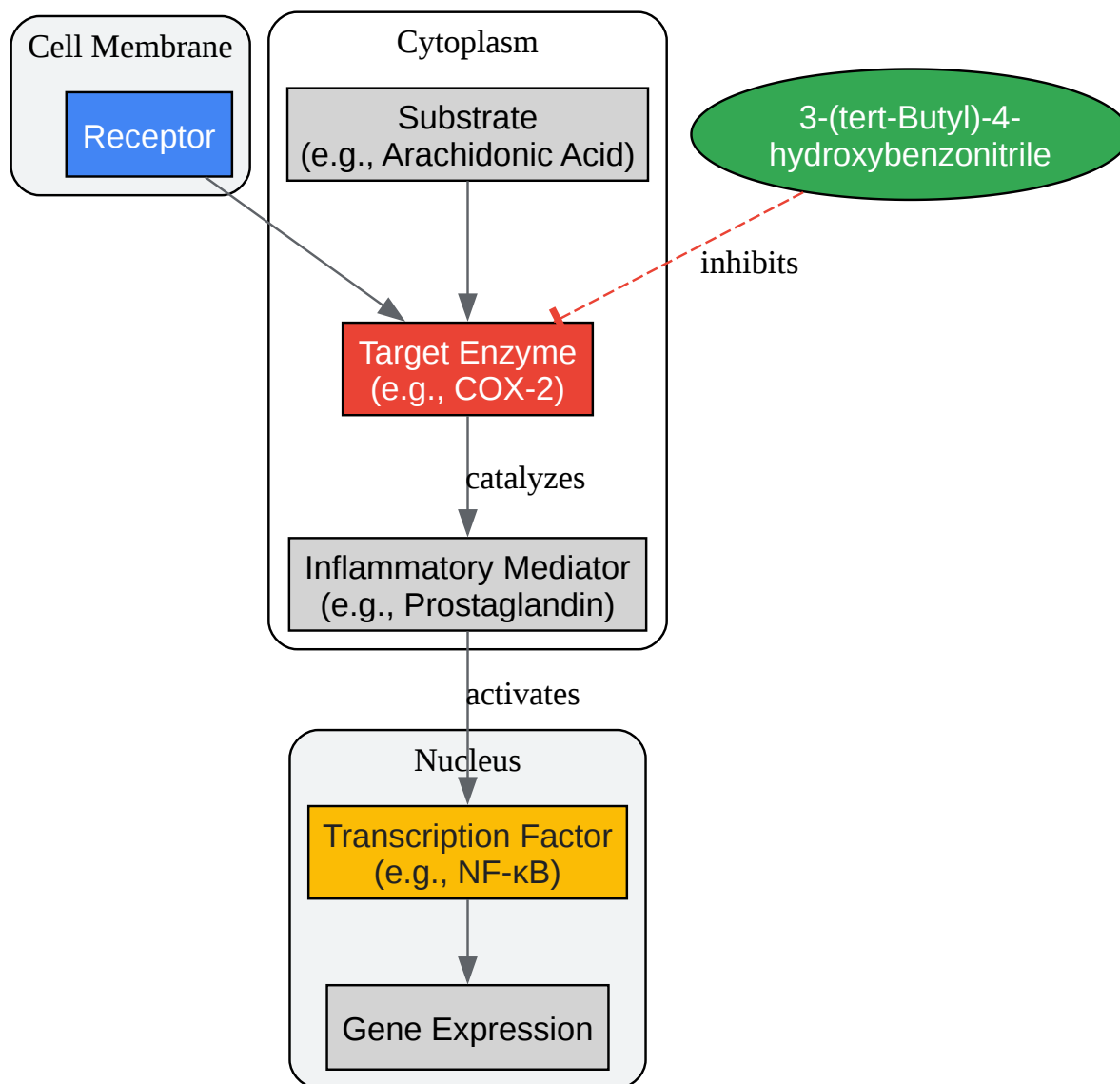


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Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of **3-(tert-Butyl)-4-hydroxybenzonitrile**.

Hypothetical Signaling Pathway Inhibition

Based on the anti-inflammatory activity of related compounds, a hypothetical pathway is presented.



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Caption: A hypothetical mechanism of action where **3-(tert-Butyl)-4-hydroxybenzonitrile** inhibits a key enzyme in an inflammatory signaling pathway.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **3-(tert-Butyl)-4-hydroxybenzonitrile**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

3-(tert-Butyl)-4-hydroxybenzonitrile is a chemical compound with potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This guide provides a summary of its known properties and a framework for future studies. The synthesis and biological evaluation of this and related compounds could lead to the development of novel therapeutic agents.

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